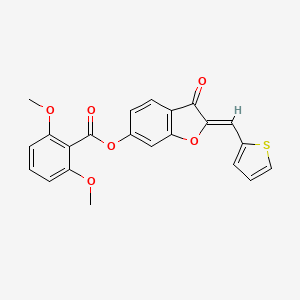

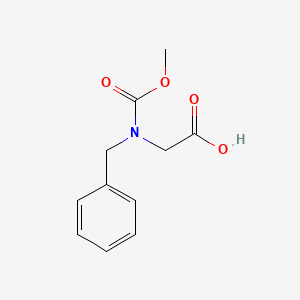

2-(Benzyl(methoxycarbonyl)amino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Benzyl(methoxycarbonyl)amino)acetic acid” is a chemical compound with the empirical formula C4H7NO4 . It is related to compounds such as 2-[(Methoxycarbonyl)(phenyl)amino]acetic acid and 2-(2-amino-3-benzoyl-phenyl)acetic acid .

Chemical Reactions Analysis

Amines, such as the one in this compound, can react with carbonyl compounds to form imine derivatives . These reactions are acid-catalyzed and reversible . Most aldehydes and ketones react with 2º-amines to give products known as enamines .Scientific Research Applications

Kinetics of Bromination

The study of the bromination kinetics of 2-methoxycarbonyl derivatives of thiophen, furan, and pyrrole in acetic acid reveals important insights into the behavior of these compounds under specific conditions, which can be extrapolated to understand the behavior of similar derivatives like 2-(Benzyl(methoxycarbonyl)amino)acetic acid (Linda & Marino, 1968).

Synthesis of Carbazomycin B

A synthesis method involving the formation of N-methoxycarbonyl derivatives, closely related to 2-(Benzyl(methoxycarbonyl)amino)acetic acid, is crucial in the production of compounds like carbazomycin B, which has potential pharmacological applications (Crich & Rumthao, 2004).

Structural Analysis of Monofluorinated Molecules

Research on fluorinated amino acids like 2-amino-2-(2-fluorophenyl)acetic acid, which share structural similarities with 2-(Benzyl(methoxycarbonyl)amino)acetic acid, provides insights into the molecular arrangement and potential interactions of these compounds (Burns & Hagaman, 1993).

Peptide Synthesis Approaches

Research on rearrangement to electron-deficient nitrogen in carboxyl-protected substrates, including those with methoxycarbonyl groups, highlights methods that are useful for peptide synthesis, a field that 2-(Benzyl(methoxycarbonyl)amino)acetic acid could potentially contribute to (Chandrasekhar & Rao, 2012).

Synthesis of Heterocyclic Systems

The preparation of compounds such as methyl and phenylmethyl 2-acetyl derivatives involving methoxycarbonyl groups for the synthesis of various heterocyclic systems illustrates the utility of these compounds in complex organic syntheses, relevant to 2-(Benzyl(methoxycarbonyl)amino)acetic acid (Selič, Grdadolnik, & Stanovnik, 1997).

Synthesis of Pharmaceutical Intermediates

The synthesis of various intermediates for pharmaceuticals, such as cefixime, using compounds like 2-(2-Amino-4-thiazolyl)-2-[[(Z)-(t-butoxycarbonyl)methoxy]imino]-acetic acid, showcases the potential of 2-(Benzyl(methoxycarbonyl)amino)acetic acid in the development of pharmaceutical intermediates (Liu Qian-chun, 2010).

properties

IUPAC Name |

2-[benzyl(methoxycarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-11(15)12(8-10(13)14)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJZCCWAXMZSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(CC1=CC=CC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyl(methoxycarbonyl)amino)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2639537.png)

![Methyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B2639547.png)

![7-chloro-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639551.png)

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-ethylphenyl)acetamide](/img/structure/B2639553.png)

![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2639556.png)